2-Chlorodibenzo-P-dioxin

描述

2-Chlorodibenzo-P-dioxin is a member of the polychlorinated dibenzo-p-dioxins (PCDDs) family, which are known for their environmental persistence and toxicity. These compounds are primarily anthropogenic and contribute to persistent organic pollution. They are often referred to as dioxins and are known for their lipophilic properties, leading to bioaccumulation in living organisms .

准备方法

The synthesis of 2-Chlorodibenzo-P-dioxin can be achieved through various methods. One common approach involves the thermal polymerization and mechanical mixing-illumination method. This method utilizes g-C3N4 and Pd/g-C3N4 catalysts under UV-vis irradiation. The catalysts are prepared by thermal polymerization and characterized by techniques such as XRD, TEM, BET, SEM, and UV-vis DRS analyses . Industrial production methods often involve the unintentional formation of dioxins during processes such as the incineration of chlorine-containing substances and the bleaching of paper .

化学反应分析

2-Chlorodibenzo-P-dioxin undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, often leading to the formation of more toxic derivatives.

Substitution: Chlorine atoms in the compound can be substituted with other atoms or groups, altering its chemical properties.

Common reagents used in these reactions include Pd/g-C3N4 catalysts and UV-vis irradiation conditions. Major products formed from these reactions include dibenzo-p-dioxin and other dechlorinated derivatives .

科学研究应用

Toxicological Studies

2-Cl-DiBD has been studied extensively due to its toxicological implications. It is associated with various health risks, including carcinogenicity and reproductive toxicity. Research indicates that exposure to chlorinated dioxins can lead to significant health effects in both humans and animals. For example, studies have shown that 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a related compound, can cause liver tumors in rodents, suggesting similar potential risks for 2-Cl-DiBD .

Health Effects

- Carcinogenicity : Evidence suggests that 2-Cl-DiBD may act as a tumor promoter and is linked to increased cancer mortality rates in exposed populations .

- Reproductive Toxicity : Animal studies have indicated that exposure to dioxins can lead to reproductive issues, including developmental abnormalities .

Biodegradation Research

Bioremediation of dioxins is an essential area of research, particularly for compounds like 2-Cl-DiBD. Various microbial strains have been identified that can degrade dioxins effectively.

Microbial Degradation

- Sphingomonas sp. strain RW1 : This strain has shown the capability to degrade 2-Cl-DiBD in contaminated soils. The degradation process involves converting the compound into less toxic metabolites .

- Enzymatic Pathways : Research has identified specific enzymes involved in the degradation of chlorinated dioxins, highlighting the potential for biotechnological applications in environmental cleanup efforts .

Remediation Strategies

Effective remediation strategies are crucial for addressing contamination by dioxins, including 2-Cl-DiBD. Various methods are being explored:

Phytoremediation

- Utilizing plants capable of uptaking and degrading dioxins from contaminated soil is an emerging area of interest. Certain plant species have been identified as effective in reducing dioxin levels in the environment.

Enhanced Bioremediation

- Combining microbial degradation with other techniques such as chemical oxidation or thermal treatment can enhance the removal efficiency of dioxins from contaminated sites .

Data Table: Summary of Key Findings on 2-Chlorodibenzo-P-dioxin

Case Studies

Several case studies illustrate the applications of research findings on 2-Cl-DiBD:

- Soil Contamination at Industrial Sites :

- Health Impact Assessments :

- Phytoremediation Trials :

作用机制

The mechanism of action of 2-Chlorodibenzo-P-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). This receptor is a transcription factor that regulates the expression of various genes involved in xenobiotic metabolism. Upon binding to AhR, this compound induces the expression of enzymes that metabolize foreign compounds, leading to toxic effects . The compound’s toxicity is mediated through its stereospecific, reversible binding to the AhR, which triggers a cascade of biochemical responses .

相似化合物的比较

2-Chlorodibenzo-P-dioxin is often compared with other polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). Similar compounds include:

2,3,7,8-Tetrachlorodibenzo-P-dioxin (TCDD): Known for its high toxicity and environmental persistence.

1,2,3,4,7,8-Hexachlorodibenzo-P-dioxin: Another highly toxic dioxin with similar properties.

What sets this compound apart is its specific chlorine substitution pattern, which influences its chemical reactivity and toxicity profile.

生物活性

2-Chlorodibenzo-p-dioxin (2-CDD) is one of the chlorinated dibenzo-p-dioxin congeners, which are known for their toxicological effects and persistence in the environment. This article explores the biological activity of 2-CDD, focusing on its mechanisms of action, toxic effects, and relevant case studies.

The biological activity of 2-CDD is primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR) . Upon binding, 2-CDD activates AhR, leading to the transcription of genes associated with various biological responses. This process involves:

- Ligand Binding : 2-CDD binds to AhR in the cytosol.

- Translocation to Nucleus : The AhR-ligand complex translocates to the nucleus and dimerizes with aryl hydrocarbon receptor nuclear translocator (ARNT).

- Gene Activation : The complex binds to dioxin-responsive elements (DREs) in target genes, initiating transcriptional activation .

Toxicological Effects

2-CDD exhibits a range of toxicological effects that can impact various biological systems:

- Carcinogenicity : Epidemiological studies suggest an increased incidence of cancers such as soft-tissue sarcoma and non-Hodgkin lymphoma associated with dioxin exposure. In animal models, 2-CDD has been shown to promote tumor formation .

- Reproductive and Developmental Toxicity : Studies indicate that exposure to 2-CDD can lead to reproductive impairments and developmental anomalies. For instance, perinatal exposure has been linked to thymic atrophy and immune suppression in offspring .

- Immunotoxicity : Thymic atrophy is a notable immunotoxic effect observed in experimental animals exposed to 2-CDD. This effect is more pronounced when exposure occurs during critical periods of immune system development .

Case Studies

Several studies have investigated the biological effects of 2-CDD, providing insights into its toxicity:

- Reproduction Study in Rats :

- Microbial Interaction Study :

- Human Health Studies :

Data Table: Summary of Biological Effects

属性

IUPAC Name |

2-chlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClO2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUGGRUEPHPVNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

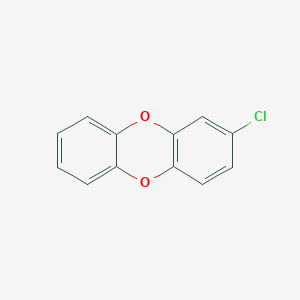

C1=CC=C2C(=C1)OC3=C(O2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192488 | |

| Record name | 2-Chlorodibenzo-4-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39227-54-8 | |

| Record name | 2-Chlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39227-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorodibenzo-4-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039227548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorodibenzo-4-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0SSV5YGWH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the environmental concerns surrounding 2-Chlorodibenzo-P-dioxin?

A1: this compound (2-CDD) is a concerning environmental pollutant primarily originating from incineration and combustion sources []. Its persistence in the environment and potential for bioaccumulation raise concerns about its impact on ecosystems and human health.

Q2: Are there microorganisms capable of degrading 2-CDD?

A2: Yes, research has identified several bacterial species capable of degrading 2-CDD. Sphingomonas sp. strain RW1 effectively removes 2-CDD from soil, with the rate influenced by soil organic matter content []. Similarly, Pseudomonas aeruginosa exhibits varying growth rates depending on the chlorine substitution of dioxins, effectively degrading 2-CDD albeit at a lower rate compared to dibenzofuran or dibenzo-p-dioxin []. The biodegradation pathway of 2-CDD has been studied in the biphenyl-utilising strain JB1 []. Further investigation into the soil microbiome response during bioremediation of 2-CDD contaminated soil has also been conducted [].

Q3: How does the structure of 2-CDD affect its biodegradability?

A3: The degree of chlorine substitution in dioxins, including 2-CDD, influences their biodegradability. Pseudomonas aeruginosa, for instance, shows a decreasing growth rate with increasing chlorine substitution in dioxin compounds []. This suggests that the presence and position of chlorine atoms impact the ability of microorganisms to break down these compounds.

Q4: What are the possible biodegradation pathways of 2-CDD?

A4: Research suggests a potential biodegradation pathway for 2-CDD involving the formation of hydroxydibenzofuran, 2-hydroxy-3-allyl-benzofuran, and 2-carboxyvinyloxy phenyl acetic acid as identified in the degradation of dibenzofuran by Pseudomonas aeruginosa []. This suggests a similar pathway might be involved in 2-CDD degradation, although further research is needed to confirm this.

Q5: What is the role of Sphingomonas wittichii RW1 in dioxin degradation?

A5: Sphingomonas wittichii RW1 is a bacterium known for its ability to degrade dioxins, including 2-CDD. Research using shotgun proteomics has shed light on the enzymes involved in this process. While enzymes like dioxin dioxygenase (DxnA1A2), trihydroxybiphenyl dioxygenase (DbfB), meta-cleavage product hydrolase (DxnB), and reductase (RedA2) were confirmed in their roles, the study suggests a complex enzymatic network with additional enzymes potentially playing a role in 2-CDD degradation [].

Q6: What innovative methods are being explored for 2-CDD removal from the environment?

A6: Beyond bioremediation, researchers are exploring the use of ionic liquids, specifically imidazolium-based ones with long alkyl side chains and dicyanoamide anions, for efficient absorption of 2-CDD from gaseous streams, offering a potential method for capturing this pollutant from industrial emissions []. Additionally, photocatalytic reductive dechlorination using Pd modified g-C3N4 photocatalysts under UV-vis irradiation has shown promise for 2-CDD removal []. Enhanced photocatalytic reduction using g-C3N4/NiO heterojunction composites under ultraviolet-visible light illumination is another avenue being actively researched [].

Q7: What is the standard molar enthalpy of formation of 2-CDD?

A7: The standard molar enthalpy of formation for crystalline 2-CDD is -171.3 ± 3.2 kJ/mol, and for its gaseous state, it is -74.1 ± 3.3 kJ/mol. These values were determined using rotating-bomb calorimetry for combustion energy and Calvet microcalorimetry for the enthalpy of sublimation []. A more recent study has been conducted to further refine this value [].

Q8: How accurate are computational methods in predicting thermodynamic properties of 2-CDD and related compounds?

A8: Density functional theory (DFT) calculations, particularly at the B3LYP level using isodesmic reactions, have been employed to estimate the enthalpies of formation for 2-CDD and other chlorinated dibenzo-p-dioxins []. While DFT calculations provide reasonable estimations, discrepancies between calculated and experimental values exist, ranging from 2 to 20 kJ/mol for chlorinated dibenzo-p-dioxins [].

Q9: Is there a comprehensive database for the thermodynamic properties of 2-CDD and related compounds?

A9: Yes, researchers have compiled a database of thermodynamic data for dibenzo-p-dioxin, dibenzofuran, and their polychlorinated derivatives, including 2-CDD []. This database includes evaluated values for enthalpies of formation, fusion, entropies, heat capacities, and vapor pressures, crucial for understanding the behavior and fate of these compounds in the environment.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。